3-(Glutathion-S-yl)acetaminophen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Metabolism and Biomarker of Acetaminophen

-(Glutathion-S-yl)acetaminophen, also known as N-Acetylcysteine (NAC)-acetaminophen conjugate or acetaminophen-glutathione conjugate, is a metabolite of acetaminophen, commonly known as paracetamol. It is formed in the liver when the body breaks down acetaminophen.

Studies have shown that 3-(Glutathion-S-yl)acetaminophen is the major detoxification product of acetaminophen, accounting for roughly 60-90% of the excreted dose.[1] This makes it a valuable biomarker for assessing acetaminophen exposure and potential overdose.

Research on 3-(Glutathion-S-yl)acetaminophen has focused on the following areas:

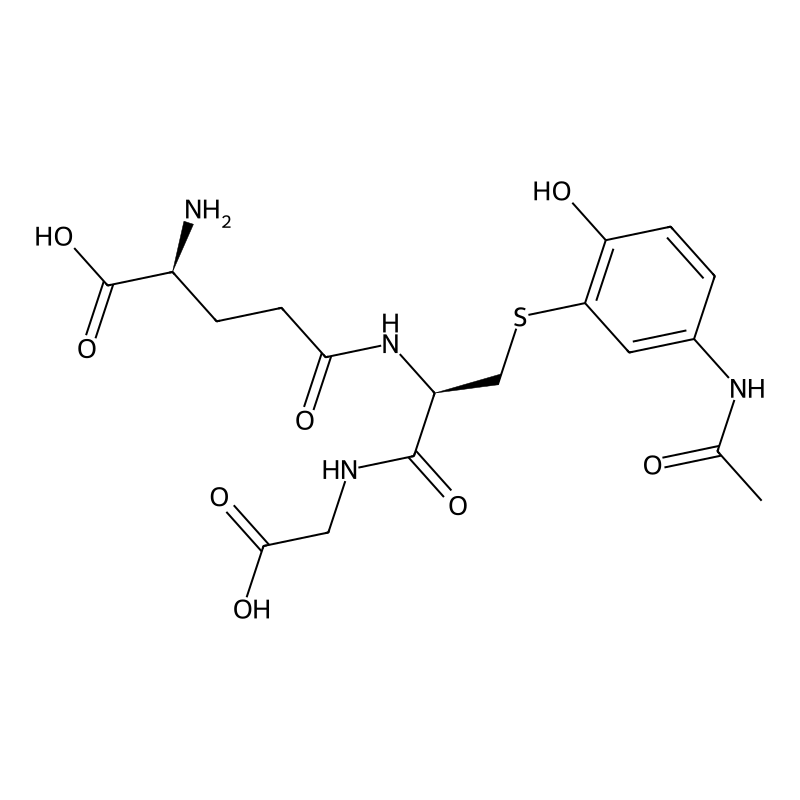

3-(Glutathion-S-yl)acetaminophen, also known as acetaminophen-glutathione conjugate, is a significant metabolite formed during the detoxification of acetaminophen (paracetamol) in the human body. This compound plays a crucial role in the biotransformation of acetaminophen, particularly under conditions of overdose or oxidative stress. The chemical structure of 3-(glutathion-S-yl)acetaminophen consists of an acetaminophen moiety linked to glutathione via a sulfur atom, making it a key player in the body's defense against the toxic effects of acetaminophen metabolites .

3-(Glutathion-S-yl)acetaminophen plays a crucial role in detoxifying acetaminophen. At therapeutic doses, the conjugation with glutathione effectively neutralizes the reactive NAPQI intermediate, preventing liver damage []. This process highlights the essential role of glutathione in protecting cells from harmful toxins [].

The formation of 3-(glutathion-S-yl)acetaminophen occurs through both enzymatic and non-enzymatic pathways. The primary reaction involves the conjugation of N-acetyl-p-benzoquinone imine (a reactive metabolite of acetaminophen) with glutathione. This reaction can be catalyzed by glutathione S-transferases or occur spontaneously under certain conditions:

- Enzymatic Reaction: Glutathione S-transferases facilitate the conjugation of N-acetyl-p-benzoquinone imine with glutathione, leading to the formation of 3-(glutathion-S-yl)acetaminophen.

- Non-Enzymatic Reaction: In the absence of enzymes, glutathione can still react with N-acetyl-p-benzoquinone imine, resulting in the same product .

3-(Glutathion-S-yl)acetaminophen serves as a detoxification product that helps mitigate the hepatotoxic effects associated with high doses of acetaminophen. Its formation indicates an adaptive response to oxidative stress and potential toxicity from acetaminophen metabolites. The compound has been shown to inhibit certain enzymes, such as glutathione reductase, which is vital for maintaining cellular redox balance . This inhibition could contribute to altered cellular responses during acetaminophen-induced toxicity.

The synthesis of 3-(glutathion-S-yl)acetaminophen can be achieved through various methods:

- Direct Conjugation: Mixing acetaminophen with glutathione in an aqueous solution can yield 3-(glutathion-S-yl)acetaminophen through spontaneous reaction.

- Enzymatic Synthesis: Utilizing purified glutathione S-transferases allows for a more controlled synthesis process, enhancing yield and purity.

- Chemical Synthesis: Laboratory methods involving organic synthesis techniques can also be employed to produce this conjugate, often involving column chromatography for purification .

3-(Glutathion-S-yl)acetaminophen is primarily studied for its role in pharmacology and toxicology:

- Toxicology Research: Understanding its formation helps elucidate mechanisms of acetaminophen toxicity and potential protective strategies.

- Drug Development: Insights into its biological activity may lead to new therapeutic approaches for managing acetaminophen overdose.

- Biomarker Potential: The levels of this conjugate in biological samples could serve as indicators of oxidative stress or acetaminophen exposure .

Research has indicated that 3-(glutathion-S-yl)acetaminophen interacts with various biological molecules:

- It has been shown to inhibit glutathione reductase activity, which may affect cellular redox status during oxidative stress.

- Studies suggest that this compound may alter the metabolism of other drugs by interfering with transport mechanisms mediated by organic anion transporters .

Several compounds are structurally or functionally similar to 3-(glutathion-S-yl)acetaminophen. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Biological Role | Unique Features |

|---|---|---|---|

| N-acetyl-p-benzoquinone imine | Yes | Reactive metabolite | Highly reactive; contributes to toxicity |

| Acetaminophen | Yes | Analgesic and antipyretic | Parent compound; less toxic without conjugation |

| Glutathione | No | Antioxidant | Essential for detoxification; forms conjugates |

| 3-(Cystein-S-yl)acetaminophen | Yes | Detoxification | Similar detoxification role but different thiol group |

The uniqueness of 3-(glutathion-S-yl)acetaminophen lies in its specific role as a detoxification product formed during the metabolism of acetaminophen, providing a protective mechanism against its potentially harmful metabolites .

The discovery of 3-(Glutathion-S-yl)acetaminophen (APAP-GSH) emerged from investigations into acetaminophen metabolism and hepatotoxicity in the late 20th century. Early studies in the 1980s identified glutathione (GSH) conjugates as critical detoxification products of acetaminophen’s reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). The isolation and structural characterization of APAP-GSH from rat bile in 1981 marked a pivotal milestone, achieved through preparative high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. By the 2000s, advancements in liquid chromatography/mass spectrometry (LC/MS) and LC/NMR enabled precise identification of peptide conjugates, revealing APAP-GSH as a novel product of glutathione adduct disposition. These findings underscored the role of glutathione conjugation in mitigating acetaminophen-induced liver injury, reshaping understanding of xenobiotic metabolism pathways.

Nomenclature and Chemical Classification

3-(Glutathion-S-yl)acetaminophen is systematically named (2S)-5-[[(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid. Its molecular formula is C₁₈H₂₄N₄O₈S, with a molecular weight of 456.5 g/mol. Classified as a glutathione derivative, it belongs to the organic compound family of 1-hydroxy-2-unsubstituted benzenoids, characterized by a phenolic hydroxyl group and an acetamide substituent. The structure comprises a glutathione moiety (γ-glutamyl-cysteinylglycine) covalently linked via a thioether bond to the aromatic ring of acetaminophen at the para-position. PubChem CID 83998 provides standardized access to its physicochemical and biochemical data.

Biological Significance in Xenobiotic Metabolism

APAP-GSH plays a central role in detoxifying NAPQI, the reactive intermediate formed during acetaminophen metabolism by cytochrome P450 enzymes (e.g., CYP2E1). NAPQI’s electrophilic nature enables covalent binding to cellular proteins, precipitating hepatotoxicity. Conjugation with glutathione neutralizes NAPQI through nucleophilic attack at the sulfur atom of cysteine in glutathione, forming APAP-GSH. This reaction occurs both spontaneously and enzymatically via glutathione-S-transferases (GSTs), particularly GSTP1 and GSTT1. The conjugate is subsequently transported into bile via multidrug resistance-associated protein 2 (MRP2/ABCC2), preventing intracellular accumulation. Depletion of hepatic glutathione reserves exacerbates NAPQI-protein adduct formation, highlighting APAP-GSH’s critical role in mitigating oxidative stress and liver damage.

Role as a Biliary Metabolite

APAP-GSH is a primary biliary metabolite of acetaminophen, with its excretion dependent on MRP2-mediated transport. Studies in transport-deficient (TR⁻) rats demonstrated near-complete absence of APAP-GSH in bile, confirming MRP2’s indispensability. Once excreted, APAP-GSH undergoes sequential hydrolysis by γ-glutamyltransferase and dipeptidases in the biliary tract and kidney, yielding cysteine (APAP-CYS) and N-acetylcysteine (APAP-NAC) conjugates. These metabolites are ultimately excreted in urine, completing the detoxification cascade. The kidney further processes APAP-CYS via N-acetylation, illustrating interorgan coordination in xenobiotic clearance.

Acetaminophen undergoes complex biotransformation through multiple enzymatic pathways that determine its therapeutic safety and toxicological profile. The primary detoxification routes involve phase II conjugation reactions with glucuronic acid and sulfate, which account for approximately 85-90% of acetaminophen metabolism at therapeutic doses [1]. These conjugation reactions produce pharmacologically inactive, water-soluble metabolites that are readily eliminated through renal excretion [2].

However, a quantitatively smaller but toxicologically critical pathway involves phase I oxidative metabolism through the cytochrome P450 enzyme system. This oxidative pathway converts acetaminophen to the highly reactive intermediate N-acetyl-p-benzoquinone imine [1] [3] [4]. The balance between these competing metabolic pathways is dose-dependent, with the oxidative route becoming increasingly significant at higher acetaminophen concentrations when the phase II conjugation systems approach saturation [1] [5].

The hepatic metabolism of acetaminophen demonstrates complex inter-organ transport mechanisms involving the liver, kidney, and intestine through bile and bloodstream circulation [1]. This intricate disposition system ensures efficient elimination of acetaminophen metabolites while maintaining protective mechanisms against toxic intermediate accumulation [1] [2].

N-acetyl-p-benzoquinone imine Formation and Reactivity

N-acetyl-p-benzoquinone imine represents the principal toxic metabolite formed during acetaminophen oxidative metabolism. The formation of N-acetyl-p-benzoquinone imine is catalyzed by specific cytochrome P450 isoforms, with CYP2E1, CYP1A2, and CYP3A4 serving as the primary enzymes responsible for this bioactivation process [1] [6] [7].

Kinetic studies reveal distinct enzyme-specific parameters for N-acetyl-p-benzoquinone imine formation. CYP2E1 demonstrates a Km value of 680 μM and Vmax of 330 pmol/(min·mg protein), making it particularly important at therapeutic acetaminophen concentrations [7] [8]. CYP3A4 exhibits the lowest Km value of 280 μM with a Vmax of 130 pmol/(min·mg protein), suggesting high catalytic efficiency [6] [7]. CYP1A2 shows a higher Km of 3430 μM and lower Vmax of 74 pmol/(min·mg protein), indicating its greater relevance at elevated acetaminophen concentrations [7] [8].

The extraordinary reactivity of N-acetyl-p-benzoquinone imine stems from its electrophilic quinone imine structure, which readily reacts with nucleophilic cellular constituents [3] [4]. This reactive metabolite has an extremely short half-life in biological systems, with steady-state concentrations remaining below detection limits due to rapid reduction back to acetaminophen or conjugation with glutathione [3] [4]. Studies demonstrate that N-acetyl-p-benzoquinone imine undergoes rapid reduction by NADPH and NADPH-cytochrome P450 reductase, creating a dynamic equilibrium between formation and elimination [3] [4].

Glutathione Conjugation Processes

Enzymatic Pathways via Glutathione S-transferases

The enzymatic conjugation of N-acetyl-p-benzoquinone imine with glutathione represents a critical detoxification mechanism catalyzed by the glutathione S-transferase enzyme family. Multiple GST isoforms participate in this conjugation reaction, including GSTA1, GSTM1, GSTM2, and GSTP1, each contributing distinct catalytic properties to the overall detoxification process [9] [10].

Kinetic analysis reveals that the glutathione conjugation system exhibits a Km value of 5200 μM for glutathione and 15 μM for N-acetyl-p-benzoquinone imine, indicating high-affinity binding of the reactive metabolite [11]. The system demonstrates a remarkably high Vmax of 72,000 μM/hr, reflecting the liver's substantial capacity for glutathione-mediated detoxification [11]. This high-capacity system is essential for managing the continuous formation of N-acetyl-p-benzoquinone imine during acetaminophen metabolism.

The enzymatic efficiency of glutathione S-transferases varies significantly among isoforms and can be induced by acetaminophen exposure itself. Studies demonstrate that liver microsomal glutathione S-transferase activity increases to 331% of control levels within 3 hours of acetaminophen administration, representing an adaptive response to oxidative stress [12]. This induction phenomenon involves the binding of N-acetyl-p-benzoquinone imine to microsomal glutathione S-transferases, resulting in enzyme activation rather than inhibition [12].

Research indicates that different glutathione S-transferase isoforms exhibit varying substrate specificities and catalytic efficiencies for N-acetyl-p-benzoquinone imine conjugation [9]. GSTP1 was initially considered the primary isoform responsible for acetaminophen-glutathione conjugation, but studies using knockout mice revealed that GSTP1 deficiency actually reduced acetaminophen-induced liver injury, suggesting complex regulatory roles beyond simple detoxification [9].

Non-enzymatic Conjugation Mechanisms

The conjugation of N-acetyl-p-benzoquinone imine with glutathione occurs through both enzymatic and spontaneous chemical pathways. The non-enzymatic reaction proceeds through direct nucleophilic attack by the glutathione thiol group on the electrophilic quinone imine structure [4] [13] [14]. This spontaneous reaction is thermodynamically favorable due to the high reactivity of N-acetyl-p-benzoquinone imine and the nucleophilic nature of glutathione's cysteine sulfhydryl group.

Studies demonstrate that the non-enzymatic conjugation rate can be substantial under physiological conditions, particularly when glutathione concentrations are high [14] [15]. The reaction proceeds rapidly at physiological pH, with stoichiometric formation of 3-(glutathion-S-yl)acetaminophen and concomitant production of acetaminophen and glutathione disulfide [13]. This non-enzymatic pathway serves as a critical backup mechanism when enzymatic capacity becomes saturated during high-dose acetaminophen exposure.

The kinetic characteristics of non-enzymatic glutathione conjugation differ from the enzymatic pathway in several important aspects. The non-enzymatic reaction exhibits linear kinetics with respect to both N-acetyl-p-benzoquinone imine and glutathione concentrations, while enzymatic conjugation follows Michaelis-Menten kinetics [14] [15]. Under conditions where glutathione S-transferase activity is inhibited or overwhelmed, the non-enzymatic pathway can become the predominant mechanism for glutathione conjugate formation.

Experimental evidence indicates that production of non-enzymatic glutathione conjugates can sometimes overwhelm enzymatic activity, particularly with highly reactive electrophilic substrates [15] [16]. This phenomenon is particularly relevant during acetaminophen overdose situations when the rapid generation of N-acetyl-p-benzoquinone imine exceeds the catalytic capacity of glutathione S-transferases [14] [15].

Metabolic Fate of the Conjugate

Biliary Excretion Pathways

The biliary excretion of 3-(glutathion-S-yl)acetaminophen represents the primary route of elimination for this glutathione conjugate from hepatocytes. This process is mediated predominantly by the multidrug resistance-associated protein 2 (MRP2, ABCC2), a member of the ATP-binding cassette transporter superfamily located at the canalicular membrane of hepatocytes [17] [18] [19].

Studies using MRP2-deficient rats demonstrate that MRP2 is essential for efficient biliary excretion of acetaminophen-glutathione conjugates. In transport-deficient rats, 3-(glutathion-S-yl)acetaminophen was virtually absent from bile, with significant accumulation occurring in liver tissue [17]. This finding confirms that MRP2 serves as the rate-limiting step for glutathione conjugate elimination from hepatocytes [17] [18].

The quantitative contribution of biliary excretion to overall glutathione conjugate disposition varies significantly among species. Acetaminophen-susceptible species such as hamsters and mice excrete 27-42% of the administered dose as toxication pathway metabolites, primarily through biliary elimination [20]. In contrast, resistant species including rats, rabbits, and guinea pigs excrete only 5-7% of the dose through this pathway, reflecting differences in both formation and excretion efficiency [20].

Dose-dependent biliary excretion patterns have been extensively characterized, with biliary excretion of glutathione conjugates increasing from 20% to 49% as acetaminophen dosage increases from low therapeutic to toxic levels [5]. This dose-dependency reflects both increased formation of N-acetyl-p-benzoquinone imine at higher doses and the high-capacity nature of the MRP2-mediated transport system [5] [21].

The transport kinetics of MRP2-mediated biliary excretion demonstrate saturable characteristics under high substrate concentrations. Studies reveal that MRP2 can become saturated at high conjugate concentrations, leading to accumulation of glutathione conjugates in hepatocytes and potential feedback inhibition of the conjugation process [21]. This saturation phenomenon contributes to the nonlinear pharmacokinetics observed with acetaminophen at high doses.

Further Biotransformation to Cysteine and Mercapturic Acid Conjugates

Following biliary excretion, 3-(glutathion-S-yl)acetaminophen undergoes sequential enzymatic cleavage to produce cysteine and mercapturic acid conjugates that serve as the predominant urinary metabolites of the glutathione conjugation pathway [22] [23] [24]. This biotransformation occurs through the mercapturic acid pathway, involving multiple organs and enzyme systems working in coordinated fashion.

The initial step in this biotransformation involves the action of γ-glutamyltranspeptidase, which removes the γ-glutamyl residue from 3-(glutathion-S-yl)acetaminophen to form the corresponding cysteinylglycine conjugate [23] [25]. This enzyme demonstrates extremely high activity in kidney brush border membranes and plays a crucial role in determining the pattern of urinary metabolites [23] [25]. Species with high γ-glutamyltranspeptidase activity, such as rabbits and guinea pigs, produce significant amounts of cysteinylglycine and downstream metabolites in bile [20].

Subsequent cleavage of the cysteinylglycine conjugate occurs through the action of cysteinylglycinase (dipeptidase), producing the acetaminophen-cysteine conjugate [22] [24]. This kidney-specific enzyme efficiently processes the dipeptide intermediate, with the cysteine conjugate representing a major branch point in the metabolic pathway [22] [24]. Studies demonstrate that acetaminophen-cysteine conjugates appear rapidly in urine following glutathione conjugate formation, indicating efficient processing through this pathway [22] [24].

The final biotransformation step involves N-acetylation of the cysteine conjugate by N-acetyltransferase enzymes to produce the corresponding mercapturic acid derivative [22] [24]. This acetaminophen-N-acetylcysteine conjugate represents the major urinary metabolite of the glutathione conjugation pathway, accounting for approximately 5-10% of the total acetaminophen dose under normal conditions [22] [26] [24].

Quantitative studies reveal that the conversion efficiency through the mercapturic acid pathway is remarkably high, with minimal loss of conjugate material during the sequential enzymatic steps [22] [24]. Isolated perfused kidney studies demonstrate that 3-(glutathion-S-yl)acetaminophen is rapidly metabolized to acetaminophen-cysteine, with further conversion to acetaminophen-N-acetylcysteine proceeding at a slower but steady rate [24].

The renal handling of these metabolites involves distinct transport mechanisms for each conjugate species. Acetaminophen-N-acetylcysteine elimination occurs through a probenecid-sensitive transport mechanism, suggesting involvement of organic anion transporters [22] [24]. In contrast, acetaminophen-cysteine excretion appears to rely primarily on glomerular filtration, with minimal active transport component [22] [24].

Alternative biotransformation pathways have been identified, including the formation of thiomethyl metabolites through the action of cysteine-conjugate β-lyase enzymes [27]. These thiomethyl metabolites such as S-methyl-3-thioacetaminophen can represent up to 28% of all conjugate-derived urinary metabolites in some individuals, demonstrating significant inter-individual variability in metabolic processing [27]. The formation of these metabolites involves cleavage of the carbon-sulfur bond in cysteine conjugates, followed by methylation of the resulting thiol group [27].